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An In-depth Guide to the Pharmacodynamics of KER-047 in Healthy Volunteers

Introduction

KER-047 is an investigational, orally administered small molecule designed as a selective
inhibitor of activin receptor-like kinase-2 (ALK2).[1][2] Dysregulation of ALK2 signaling can lead
to elevated levels of hepcidin, the master regulator of iron homeostasis.[1][2] Inappropriately
high hepcidin restricts iron availability for red blood cell production, potentially causing anemia.
[1][2] By selectively inhibiting ALK2, KER-047 aims to normalize ALK2 signaling, reduce
hepcidin levels, and thereby increase the availability of iron for erythropoiesis.[1][2] This
technical guide summarizes the pharmacodynamic effects of KER-047 observed in a Phase 1
clinical trial conducted in healthy volunteers.

Mechanism of Action: ALK2 Signaling Pathway in
Iron Homeostasis

The regulation of iron metabolism is a tightly controlled process orchestrated by the peptide
hormone hepcidin.[1] The expression of hepcidin is, in part, controlled by the bone
morphogenetic protein (BMP) signaling pathway, in which ALK2 plays a crucial role as a type |
receptor. The binding of BMP ligands to a complex of type | (including ALK2) and type Il BMP
receptors triggers a signaling cascade. This leads to the phosphorylation of downstream SMAD
proteins, which then translocate to the nucleus to regulate the transcription of the hepcidin
gene (HAMP). KER-047 selectively inhibits the kinase activity of ALK2, thereby interrupting this
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signaling pathway and leading to a reduction in hepcidin production. This, in turn, is expected
to increase iron mobilization from stores and enhance iron availability for red blood cell
formation.[1][2]
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Caption: Simplified ALK2 signaling pathway in hepcidin regulation and the inhibitory action of
KER-047.

Pharmacodynamic Effects of KER-047 in Healthy
Volunteers

A Phase 1, randomized, double-blind, placebo-controlled study was conducted to evaluate the
safety, tolerability, pharmacokinetics, and pharmacodynamics of KER-047 in healthy
volunteers. The study consisted of a single ascending dose (SAD) part and a multiple

ascending dose (MAD) part.

Experimental Protocols

Study Design: The Phase 1 clinical trial was a randomized, double-blind, placebo-controlled

study in healthy volunteers. The trial was conducted in two parts:

o Part 1 (Single Ascending Dose - SAD): Healthy volunteers received a single oral dose of
KER-047 or placebo. Doses ranged from 1 mg to 300 mg for a capsule formulation and 30
mg to 450 mg for a liquid formulation.[2]

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://ir.kerostx.com/news-releases/news-release-details/keros-therapeutics-presents-clinical-trial-and-preclinical-study/
https://ir.kerostx.com/static-files/adbca727-92ee-41db-b3f9-3d5cf3dc470f
https://www.benchchem.com/product/b8134263?utm_src=pdf-body-img
https://ir.kerostx.com/static-files/adbca727-92ee-41db-b3f9-3d5cf3dc470f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8134263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Part 2 (Multiple Ascending Dose - MAD): Healthy volunteers received daily oral doses of
KER-047 or placebo for up to 7 days. The doses evaluated were 50 mg, 100 mg, 200 mg,
and 350 mg of a liquid formulation.[2]

Pharmacodynamic Assessments: A panel of pharmacodynamic biomarkers was assessed to
evaluate the effect of KER-047 on iron metabolism. Blood samples were collected at various
time points to measure the following key biomarkers:

Serum Hepcidin: The master regulator of iron homeostasis.

Serum Iron: The amount of iron circulating in the blood.

Transferrin Saturation (TSAT): The percentage of transferrin that is saturated with iron.

Serum Ferritin: A marker of iron stores in the body.

Reticulocyte Hemoglobin: An indicator of the amount of hemoglobin in newly formed red
blood cells.

The specific assays used for these measurements were not detailed in the provided search
results, but standard clinical laboratory methods are typically employed for these assessments
in clinical trials.

Quantitative Data from the Multiple Ascending Dose
(MAD) Cohorts

The following tables summarize the observed pharmacodynamic effects of KER-047 in the
MAD portion of the Phase 1 trial.

Table 1: Effect of KER-047 on Serum Hepcidin

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://ir.kerostx.com/static-files/adbca727-92ee-41db-b3f9-3d5cf3dc470f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8134263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Foundational & Exploratory
Check Availability & Pricing

Approximate Percent Change from

Dose Group .
Baseline at Day 7 (8 hours post-dose)
Placebo ~0%
50 mg ~ -40%
100 mg ~ -50%
200 mg ~ -60%

Note: Data are estimated from graphical representations in a corporate presentation and

should be considered approximate. Hepcidin data were not collected for the 350 mg MAD

cohort.

Table 2: Effect of KER-047 on Serum Ferritin

Approximate Average Change from

Dose Group Baseline in Serum Ferritin (ug/L) Through
Day 7

Placebo ~+10 ug/L

50 mg ~-30 pg/L

100 mg ~ -40 pg/L

200 mg ~-50 pg/L

350 mg ~-70 pg/L

Note: Data are estimated from graphical representations in a corporate presentation and

should be considered approximate.

Table 3: Summary of Other Key Pharmacodynamic Effects
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Biomarker Observed Effect

Rapid, robust, and sustained dose-related

Serum lron '
increases were observed.[2]
Transferrin Saturation (TSAT) Dose-related increases were observed.[1]
An increase was observed starting on Day 4 of
Reticulocyte Hemoglobin treatment in the MAD cohorts, indicative of

increased iron incorporation into hemoglobin.[1]

Summary of Findings

In a Phase 1 study involving healthy volunteers, KER-047, a selective ALK2 inhibitor,
demonstrated clear evidence of target engagement and downstream pharmacodynamic effects
consistent with its mechanism of action. Administration of KER-047 led to a dose-dependent
decrease in serum hepcidin and ferritin, coupled with increases in serum iron, transferrin
saturation, and reticulocyte hemoglobin.[1][2] These findings support the hypothesis that ALK2
inhibition by KER-047 can effectively mobilize iron stores and increase the availability of iron for
erythropoiesis. The tolerability profile of KER-047 was also characterized in this study, with no
serious adverse events reported. These results provide a strong rationale for the further clinical
development of KER-047 for the treatment of anemias characterized by iron imbalance and

elevated hepcidin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2
Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the
Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros
Therapeutics [ir.kerostx.com]

e 2.irkerostx.com [ir.kerostx.com]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://ir.kerostx.com/static-files/adbca727-92ee-41db-b3f9-3d5cf3dc470f
https://ir.kerostx.com/news-releases/news-release-details/keros-therapeutics-presents-clinical-trial-and-preclinical-study/
https://ir.kerostx.com/news-releases/news-release-details/keros-therapeutics-presents-clinical-trial-and-preclinical-study/
https://ir.kerostx.com/news-releases/news-release-details/keros-therapeutics-presents-clinical-trial-and-preclinical-study/
https://ir.kerostx.com/static-files/adbca727-92ee-41db-b3f9-3d5cf3dc470f
https://www.benchchem.com/product/b8134263?utm_src=pdf-custom-synthesis
https://ir.kerostx.com/news-releases/news-release-details/keros-therapeutics-presents-clinical-trial-and-preclinical-study/
https://ir.kerostx.com/news-releases/news-release-details/keros-therapeutics-presents-clinical-trial-and-preclinical-study/
https://ir.kerostx.com/news-releases/news-release-details/keros-therapeutics-presents-clinical-trial-and-preclinical-study/
https://ir.kerostx.com/news-releases/news-release-details/keros-therapeutics-presents-clinical-trial-and-preclinical-study/
https://ir.kerostx.com/static-files/adbca727-92ee-41db-b3f9-3d5cf3dc470f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8134263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Pharmacodynamics of KER-047 in healthy volunteers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8134263#pharmacodynamics-of-ker-047-in-healthy-
volunteers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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